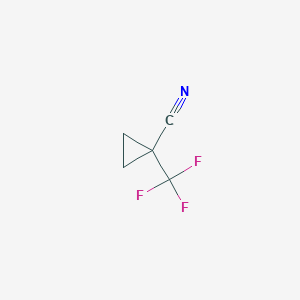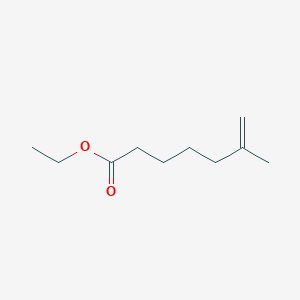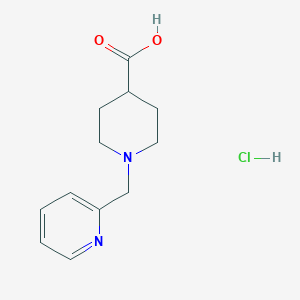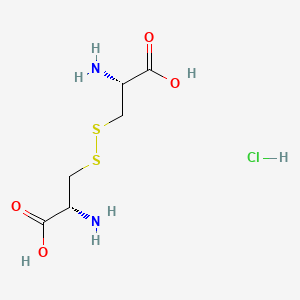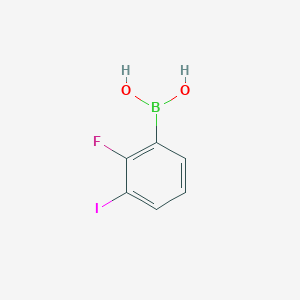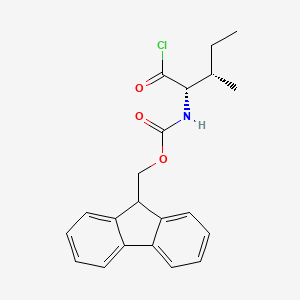
Fmoc-Ile-Cl
Descripción general
Descripción
9-Fluorenylmethyloxycarbonyl-L-isoleucine chloride: (Fmoc-Ile-Cl) is a derivative of isoleucine, an essential amino acid. It is commonly used in peptide synthesis as a protecting group for the amino group of isoleucine. The fluorenylmethyloxycarbonyl group is base-labile, making it a popular choice in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .
Aplicaciones Científicas De Investigación
Chemistry:
- Fmoc-Ile-Cl is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of isoleucine during the assembly of peptide chains .
Biology and Medicine:
- In biological research, this compound is used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs .
Industry:
- In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and proteins. It is also used in the production of peptide-based materials for various applications .
Mecanismo De Acción
Target of Action
Fmoc-Ile-Cl, or fluorenylmethyloxycarbonyl-isoleucine chloride, primarily targets amine groups in organic compounds . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with Fmoc-Cl . The primary role of this compound is to protect the amine group during peptide synthesis, preventing it from reacting with other groups until the desired time .
Mode of Action
The mode of action of this compound involves the formation of a carbamate with the amine group . This is achieved by the nucleophilic attack of the amine on the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . . This allows for the efficient and controlled synthesis of peptides.
Pharmacokinetics
It is known that this compound is a solid compound that can be handled easily, but as an acid chloride, it is sensitive to moisture and heat .
Result of Action
The result of this compound’s action is the formation of Fmoc-protected amines , which are crucial intermediates in peptide synthesis . These protected amines can then be incorporated into peptides in a controlled manner, allowing for the synthesis of complex peptide structures. The Fmoc group can be removed when desired, revealing the original amine group and allowing it to participate in further reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions can inhibit the reaction between Fmoc-Cl and glyphosate, a common target of Fmoc-Cl . Additionally, the reaction conditions, such as the presence of a base and the temperature, can significantly impact the efficiency of Fmoc-Cl’s action . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fmoc Protection of Isoleucine:
Industrial Production Methods:
- Industrial production of Fmoc-Ile-Cl typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
-
Deprotection Reactions:
- The fluorenylmethyloxycarbonyl group is removed under basic conditions, typically using piperidine in dimethylformamide. This deprotection is rapid and efficient, making it suitable for iterative cycles in peptide synthesis .
Common Reagents and Conditions:
Bases: Sodium bicarbonate, piperidine.
Solvents: Dioxane, dimethylformamide.
Nucleophiles: Amines, alcohols.
Major Products:
Comparación Con Compuestos Similares
-
9-Fluorenylmethyloxycarbonyl-L-valine chloride (Fmoc-Val-Cl):
-
9-Fluorenylmethyloxycarbonyl-L-leucine chloride (Fmoc-Leu-Cl):
-
9-Fluorenylmethyloxycarbonyl-L-alanine chloride (Fmoc-Ala-Cl):
Uniqueness:
- This compound is unique in its application for protecting the amino group of isoleucine, an amino acid with a branched side chain. This makes it particularly useful in the synthesis of peptides and proteins that require isoleucine residues .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3S)-1-chloro-3-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25)/t13-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXQQZYYSMFLLM-DJJJIMSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)
